5-(1-Adamantyl)-2-furamide
Description
5-(1-Adamantyl)-2-furamide is a synthetic heterocyclic compound featuring a furan ring substituted at the 5-position with a 1-adamantyl group and an amide functional group at the 2-position. The adamantyl moiety, a rigid polycyclic hydrocarbon, confers enhanced lipophilicity and metabolic stability, which are critical for improving bioavailability and target engagement in medicinal chemistry .
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-(1-adamantyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H19NO2/c16-14(17)12-1-2-13(18-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H2,16,17) |
InChI Key |
NWEWSQWKNMSBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-2-furamide typically involves the reaction of 1-adamantylamine with a furan derivative. One common method is the amidation reaction, where 1-adamantylamine reacts with furan-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The adamantyl group can participate in substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-(1-Adamantyl)-2-furylamine.
Substitution: Halogenated or nitrated adamantyl derivatives
Scientific Research Applications
5-(1-Adamantyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to the stability and lipophilicity imparted by the adamantyl group.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 5-(1-Adamantyl)-2-furamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The furan ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The adamantyl group is a hallmark of high lipophilicity (logP > 3.5), which enhances membrane permeability but may reduce aqueous solubility. This contrasts with non-adamantyl analogs like 5-(3-chloro-2-methylphenyl)-N-(1,3-thiazol-2-yl)-2-furamide (), which has a lower molecular weight (318.78 g/mol) and likely reduced lipophilicity due to the absence of the bulky adamantyl group. Key structural comparisons include:
Notes:
- Furan-based compounds (e.g., ) exhibit lower steric hindrance than triazole or oxadiazole analogs, which may influence binding to biological targets.
Antimicrobial Activity
Adamantyl-containing compounds demonstrate varied antimicrobial profiles depending on their core structures:
- 5-(1-Adamantyl)-1,2,4-triazoles : Derivatives such as 7d, 7g, and 8c () showed potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Escherichia coli (MIC: 4–16 µg/mL). The piperazinylmethyl substituent enhanced Gram-negative coverage .
- 5-(1-Adamantyl)-oxadiazoles : Thio-oxadiazoles () exhibited anti-HIV-1 activity (EC₅₀: 0.5–5 µM), attributed to the adamantyl group’s ability to disrupt viral envelope integrity .
- Non-adamantyl furamides: The thiazol-substituted furamide () lacks explicit antimicrobial data, but structurally similar carbohydrazides () showed moderate activity against Candida albicans (MIC: 32–64 µg/mL).
Comparative Insight : The adamantyl-triazole derivatives outperform oxadiazoles and furan-based analogs in antibacterial potency, likely due to synergistic effects between the adamantyl group and the triazole’s hydrogen-bonding capacity .
Anti-inflammatory Activity
Adamantyl derivatives also exhibit anti-inflammatory properties:
- 5-(1-Adamantyl)-1,2,4-triazoles : Compounds 7d, 7g, and 8l () reduced carrageenan-induced paw edema in rats by 50–65% at 50 mg/kg, comparable to ibuprofen. The adamantyl group may suppress COX-2 expression via NF-κB pathway modulation .
- N-Mannich bases : Piperazine-linked derivatives () showed dose-dependent anti-inflammatory activity, though less potent than triazole analogs.
Comparative Insight: The anti-inflammatory efficacy of adamantyl-triazoles surpasses that of oxadiazoles and non-adamantyl compounds, highlighting the importance of the triazole core in dual antimicrobial/anti-inflammatory applications .
Metabolic and Toxicity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
